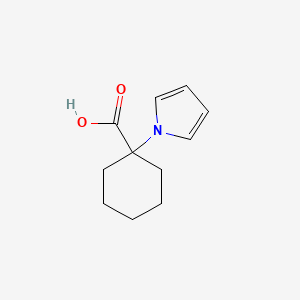

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis

The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical And Chemical Properties Analysis

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación

Biosensor Development

PCCA can be utilized to form multi-layered films with gold nanoparticles and nickel oxide . These films are integral in the development of biosensors , which are analytical devices used to detect biological molecules. Biosensors with PCCA can potentially offer high sensitivity and specificity for various biomarkers, making them valuable in medical diagnostics and environmental monitoring.

Photothermal Therapy

In the field of photothermal therapy , PCCA may be used in photoacoustic imaging . This application takes advantage of PCCA’s ability to absorb light and convert it into heat, which can be used to destroy cancer cells. The compound’s properties could make it a candidate for non-invasive cancer treatments that require precise targeting and minimal side effects.

Microsensor Electrode Arrays

PCCA can form electropolymerized thin films that find applications as microsensor electrode arrays . These arrays are crucial in the development of microsensors that can detect various physical or chemical stimuli. The thin films of PCCA provide a conductive and stable platform for these sensors, which can be used in industrial, environmental, and healthcare sectors.

Conductive Monolayers

Derivatives of PCCA, such as 11-(1H-pyrrol-1-yl)undecane-1-thiol , can form self-assembled monolayers (SAMs) with terminal pyrrol groups . These SAMs are conductive and can be applied to various surfaces, offering potential use in electronic devices, such as organic semiconductors and molecular electronics.

Organic Synthesis

PCCA plays a role in organic synthesis , particularly in the synthesis of pyrrole derivatives . Pyrroles are important heterocyclic compounds that serve as building blocks for many organic reactions. The versatility of PCCA in forming different pyrrole structures makes it valuable for synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry , the pyrrole subunit of PCCA is found in various therapeutically active compounds . These include antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The compound’s ability to inhibit enzymes like reverse transcriptase and protein kinases highlights its potential in drug development.

Propiedades

IUPAC Name |

1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGFICEXWCOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)